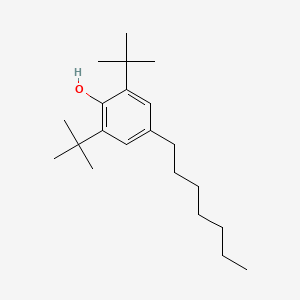

2,6-Di-tert-butyl-4-heptylphenol

Beschreibung

Overview of Phenolic Antioxidants and Their Chemical Significance

Phenolic compounds are a significant class of organic molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. Their primary chemical significance lies in their potent antioxidant capabilities. nih.govencyclopedia.pub Antioxidants are crucial in chemistry and various industries as they inhibit or delay the oxidation of other molecules. uvabsorber.com Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage materials. vinatiorganics.com

The antioxidant mechanism of phenolic compounds primarily involves the donation of a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby neutralizing them and terminating the oxidative chain reaction. nih.govresearchgate.netoup.com This ability to act as radical scavengers makes them invaluable in preserving the stability and quality of a wide range of products, including plastics, fuels, and food. nih.govgoogle.com

Classification and Structural Characteristics of Sterically Hindered Phenols

Within the broad category of phenolic antioxidants, sterically hindered phenols are a specialized and highly effective subgroup. vinatiorganics.com Their defining structural feature is the presence of bulky alkyl groups, typically tert-butyl groups, at one or both of the ortho positions (the carbon atoms adjacent to the carbon bearing the hydroxyl group) on the phenol (B47542) ring. vinatiorganics.comresearchgate.net

This "steric hindrance" around the hydroxyl group is a key determinant of their functionality. vinatiorganics.com It makes the hydroxyl group less accessible to react with other molecules, but it is highly effective at targeting and neutralizing reactive free radicals. vinatiorganics.com This structural arrangement enhances their antioxidant efficiency and thermal stability. vinatiorganics.com

Sterically hindered phenols can be broadly classified based on the number of phenolic rings in the molecule:

Mono-hindered phenolic antioxidants: These contain a single phenolic ring with bulky substituents. A classic example is Butylated Hydroxytoluene (BHT). vinatiorganics.com

Poly-hindered phenolic antioxidants: These molecules incorporate multiple phenolic rings, offering superior thermal stability and often greater antioxidant efficacy. vinatiorganics.com

The nature and position of the substituents on the aromatic ring significantly influence the antioxidant activity of these compounds. researchgate.net

Positioning of 2,6-Di-tert-butyl-4-heptylphenol within the Alkylphenol Landscape

Alkylphenols are a family of organic compounds derived from the alkylation of phenols. wikipedia.org This class includes compounds with varying alkyl chain lengths, such as propylphenol, butylphenol, and the subject of this article, heptylphenol. wikipedia.org this compound fits within this landscape as a sterically hindered alkylphenol.

Its structure consists of a phenol core with two tert-butyl groups at the 2 and 6 positions, providing the characteristic steric hindrance. At the 4-position (para to the hydroxyl group), a heptyl group is attached. This combination of bulky ortho substituents and a long-chain para-substituent defines its specific chemical properties and applications. Alkylphenols, in general, serve as intermediates in the production of various substances, including detergents, phenolic resins, and antioxidants. wikipedia.orgafirm-group.com

Chemical Identity and Properties of this compound

This section would typically detail the specific chemical and physical properties of this compound, including its molecular formula, molecular weight, melting point, boiling point, and solubility characteristics. This data is often presented in a tabular format for clarity.

| Property | Value |

| CAS Number | 765956-84-1 chemicalbook.com |

| Molecular Formula | C21H36O |

| Molecular Weight | 304.51 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis and Manufacturing Processes

The industrial preparation of sterically hindered phenols like 2,6-di-tert-butylphenol (B90309) generally involves the Friedel-Crafts alkylation of phenol with an appropriate alkene, such as isobutene, in the presence of a catalyst like aluminum phenoxide. wikipedia.org This process favors the substitution at the ortho positions. wikipedia.org For this compound specifically, the synthesis would likely involve the alkylation of 2,6-di-tert-butylphenol at the para-position with a heptylating agent.

Another general method for preparing 4-substituted-2,6-di-tert-butylphenols involves the reaction of 2,6-di-tert-butylphenol with formaldehyde (B43269) and a secondary amine to form a Mannich base, which is then further reacted to introduce the desired substituent at the 4-position. google.com

Industrial and Research Applications

The primary industrial application of sterically hindered phenols, including by extension this compound, is as antioxidants. wikipedia.orgaftonchemical.com They are widely used to prevent the degradation of hydrocarbon-based products such as:

Plastics and Polymers: They act as primary stabilizers in materials like PVC, enhancing their durability and lifespan. vinatiorganics.comafirm-group.com

Fuels: They are added to aviation fuels to prevent the formation of gum. wikipedia.org

Lubricants and Oils: They function as effective antioxidants in petroleum-based additives and fluids. aftonchemical.com

In research, the unique properties of sterically hindered phenols make them subjects of interest for their potential biological activities, including antioxidant and anti-inflammatory effects. ontosight.ai The ability of some sterically hindered phenols to switch from an antioxidant to a pro-oxidant under certain conditions is also an area of active investigation, particularly in the context of drug design. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-heptylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O/c1-8-9-10-11-12-13-16-14-17(20(2,3)4)19(22)18(15-16)21(5,6)7/h14-15,22H,8-13H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHMRECZRLQSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modification of 2,6 Di Tert Butyl 4 Heptylphenol

Primary Synthesis Routes for Alkylphenols

The creation of alkylphenols, including 2,6-Di-tert-butyl-4-heptylphenol, predominantly relies on the alkylation of phenols. This process involves the introduction of an alkyl group onto the phenol's aromatic ring. slchemtech.com

Friedel-Crafts Alkylation Mechanisms and Variations

A cornerstone of phenol (B47542) alkylation is the Friedel-Crafts reaction. slchemtech.com This electrophilic aromatic substitution involves an alkylating agent and a catalyst, typically a Lewis acid, to attach an alkyl group to the phenol ring. slchemtech.comjk-sci.com The mechanism initiates with the activation of the alkylating agent by the Lewis acid, leading to the formation of a carbocation. slchemtech.comjk-sci.com This electrophile is then attacked by the electron-rich phenol ring, resulting in the substitution of a hydrogen atom with the alkyl group. slchemtech.com The catalyst is subsequently regenerated. slchemtech.com

However, the classic Friedel-Crafts alkylation is not without its challenges. The reaction can be difficult to control, and rearrangements of the alkyl group can lead to a mixture of products. jk-sci.com To address this, excess aromatic reactant is often used. jk-sci.com It's also important to note that aromatic rings with deactivating groups, such as amino or electron-withdrawing substituents, are generally unreactive under these conditions. jk-sci.com

Phenols, being bidentate nucleophiles, can undergo reaction at two positions: C-acylation on the aromatic ring or O-acylation on the phenolic oxygen. stackexchange.com High concentrations of the catalyst tend to favor C-acylation. stackexchange.com

Alkylation with Olefins, Alcohols, and Halides in Phenol Synthesis

Various alkylating agents can be employed in phenol synthesis, each with its own set of reaction conditions and mechanisms. jk-sci.comwikipedia.org

Olefins: The alkylation of phenol with olefins, such as isopropene and tributene, is a common method for producing alkylphenols. acs.orgnih.gov This reaction is often catalyzed by an acid, which protonates the olefin to form a carbocation that then attacks the phenol ring. acs.orgnih.gov The reaction can proceed through both a neutral pathway, leading to the formation of a phenolic ether, and an ionic rearrangement mechanism that yields C-alkylphenols. acs.orgnih.gov

Alcohols: Alcohols can also serve as alkylating agents for phenols, typically in the presence of a solid acid catalyst like certain zeolites. wikipedia.orgpnnl.gov The reaction generally proceeds via the dehydration of the alcohol to form an olefin, which then acts as the alkylating agent. google.com In some cases, the electrophile can be a protonated alcohol (an alkoxonium species) or a carbenium ion. pnnl.gov The reaction of phenol with alcohols like tertiary amyl alcohol has been demonstrated to produce tertiary amyl phenol. google.com

Alkyl Halides: Alkyl halides are traditional alkylating agents in Friedel-Crafts reactions. jk-sci.comwikipedia.org The reaction is catalyzed by a Lewis acid, which facilitates the formation of a carbocation from the alkyl halide. slchemtech.comjk-sci.com This carbocation then undergoes electrophilic aromatic substitution with the phenol. slchemtech.com It's important to note that aryl and vinylic halides are not suitable for this reaction. jk-sci.com

Catalytic Strategies in Phenol Alkylation Reactions

The choice of catalyst is crucial in directing the outcome of phenol alkylation reactions. A wide array of catalysts have been explored, each offering distinct advantages in terms of activity, selectivity, and reusability. jk-sci.comtandfonline.com

Lewis acids are the traditional catalysts for Friedel-Crafts alkylation, with their activity levels varying significantly. jk-sci.com They are often categorized as very active (e.g., AlCl₃, AlBr₃), moderately active (e.g., FeCl₃, SnCl₄), and mild (e.g., BCl₃, TiCl₄). jk-sci.com

Solid acid catalysts have gained prominence as more environmentally friendly alternatives to traditional Lewis acids. These include:

Zeolites: These microporous aluminosilicates are effective catalysts for phenol alkylation with both olefins and alcohols. wikipedia.orgacs.org Their shape-selective properties can influence the product distribution.

Acidic Oxides and Sulfides: These materials also exhibit catalytic activity in phenol alkylation. jk-sci.com

Cation-Exchange Resins: Resins like Amberlyst-15 have been shown to catalyze the alkylation of phenol with olefins. acs.orgnih.gov

Ionic Liquids: These have been investigated as recyclable catalysts for the alkylation of phenol with alcohols like tert-butyl alcohol. nih.gov

The selection of an appropriate catalyst can help minimize side reactions and product equilibration. jk-sci.com

Advanced Synthetic Methodologies for Hindered Phenol Derivatives

The synthesis of more complex, sterically hindered phenol derivatives often requires more sophisticated approaches beyond simple one-step alkylations.

Multi-step Synthesis Approaches for Related Hindered Phenols

The synthesis of certain hindered phenols may necessitate a multi-step sequence to introduce the desired functionalities. For instance, the synthesis of 2-tert-butyl-4,6-dimethylphenol (B43266) involves the alkylation of 2,4-dimethylphenol (B51704) with isobutylene. chemicalbook.com Another example is the preparation of 2,6-di-tert-butyl-4-methylphenol, which can be achieved by reacting 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine (B145610) to form an intermediate, which is then hydrogenated. google.com The synthesis of Nicanartine, a 2,6-di-tert-butyl-4-[5-(3-pyridyl)-4-oxapentyl]phenol, also involves a multi-step procedure. rsc.org

Synthesis of Functionalized Hindered Phenolic Compounds

The introduction of various functional groups onto the hindered phenol scaffold can lead to compounds with tailored properties. This can be achieved through several synthetic strategies.

Esterification: Hindered phenols containing a carboxylic acid moiety can be esterified with alcohols. For example, polypropylene (B1209903) with pendant hydroxyl groups can be reacted with a hindered phenol containing a carboxylic acid to create a polymeric antioxidant. acs.org

Reaction with Isocyanates: Hindered phenols with amino groups can react with isocyanates to form urea (B33335) or thiourea (B124793) derivatives. mdpi.com

Sulfonation and other modifications: The phenolic hydroxyl group can be a site for various functionalizations, including etherification and esterification. nih.gov The aromatic ring can also be modified through reactions like nitration. nih.gov For instance, 2,6-di-tert-butylphenol can be nitrosated and then reduced to form 2,6-di-tert-butyl-4-aminophenol. google.com Additionally, sulfur-containing functionalities can be introduced, as seen in the synthesis of 2,6-di-tert-butyl-4-(2-thiazolylsulfinyl)phenol. prepchem.com

Chemical Derivatization and Structural Diversification of this compound

The chemical structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. These derivatization reactions can target the phenolic hydroxyl group, the aromatic ring, or the heptyl side chain.

One common derivatization involves the reaction of the phenolic hydroxyl group. For analytical purposes, such as gas chromatography/mass spectrometry (GC/MS), the hydroxyl group can be converted into a silyl (B83357) ether. This is often achieved by reacting the phenol with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This derivatization increases the volatility and thermal stability of the compound, facilitating its analysis. nih.govresearchgate.net

The aromatic ring of related 2,6-di-tert-butylphenols can also undergo further substitution reactions, although the steric hindrance from the tert-butyl groups can make this challenging. For example, the reaction of 2,6-di-tert-butyl-4-methylphenol with nitrogen dioxide has been shown to yield nitrated products. researchgate.net It is conceivable that under appropriate conditions, the aromatic ring of this compound could be functionalized with nitro or other electrophilic groups.

Furthermore, the para-position of 2,6-di-tert-butylphenol is a key site for introducing a wide variety of functional groups, leading to significant structural diversification. For instance, 2,6-di-tert-butylphenol can be converted to 2,6-di-tert-butyl-4-aminophenol through a two-step process of nitrosation followed by reduction. google.com This demonstrates the potential to introduce nitrogen-containing functionalities at the para-position. While this starts from the parent 2,6-di-tert-butylphenol, it highlights the versatility of this scaffold for creating diverse derivatives.

The Michael addition of methyl acrylate (B77674) to 2,6-di-tert-butylphenol is another example of para-functionalization, leading to the formation of methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. wikipedia.orglpnu.ua This reaction showcases a method for extending the para-substituent with a propionate (B1217596) group, which can be a precursor for more complex antioxidant structures. wikipedia.org

The following table provides an overview of various compounds related to the synthesis and derivatization of this compound.

| Compound Name | Molecular Formula | Key Role/Reaction |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | Precursor in the synthesis of 4-alkylated phenols. wikipedia.orggoogle.com |

| 1-Heptene | C₇H₁₄ | Potential alkylating agent for the synthesis of this compound. |

| Heptanol | C₇H₁₆O | Potential alkylating agent in base-catalyzed reactions. googleapis.com |

| 2,6-Di-tert-butyl-4-methylphenol | C₁₅H₂₄O | A well-studied analogue, used as a model for derivatization reactions. researchgate.netgoogle.commerckmillipore.com |

| 2,6-Di-tert-butyl-4-aminophenol | C₁₄H₂₃NO | A derivative formed by nitrosation and reduction of 2,6-di-tert-butylphenol. google.com |

| Methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | C₁₉H₃₀O₃ | Formed by Michael addition of methyl acrylate to 2,6-di-tert-butylphenol. wikipedia.orglpnu.ua |

| 4-Bromo-2,6-di-tert-butylphenol | C₁₄H₂₁BrO | A halogenated derivative used in polymerization reactions. sigmaaldrich.com |

The structural diversification of the 2,6-di-tert-butylphenol scaffold through various chemical reactions allows for the fine-tuning of its properties for specific applications.

Mechanistic Investigations of 2,6 Di Tert Butyl 4 Heptylphenol S Functionality

Radical Scavenging Mechanisms in Chemical Stabilization Systems

Hindered phenols are primary antioxidants that operate by scavenging the peroxy radical intermediates that drive oxidative degradation. amfine.com This radical scavenging is crucial for providing stability to materials during high-temperature processing and throughout their service life. amfine.comcapes.gov.br

Formation and Stability of Phenoxyl Radicals

Upon donating the hydrogen atom, the phenolic antioxidant is converted into a phenoxyl radical (ArO•). partinchem.com A critical feature of an effective phenolic antioxidant is the stability of this resulting radical. In the case of 2,6-di-tert-butyl-4-heptylphenol, the phenoxyl radical is significantly stabilized.

This stability arises from two main factors:

Steric Hindrance: The two large tert-butyl groups at the ortho positions physically shield the radical oxygen atom, preventing it from participating in further undesirable reactions that could initiate new oxidation chains. nih.govscholaris.ca

Resonance Delocalization: The unpaired electron of the phenoxyl radical is not localized on the oxygen atom but is delocalized across the aromatic ring, with spin density concentrated at the ortho and para positions. scholaris.canih.gov This delocalization significantly lowers the energy of the radical, making it less reactive and more stable.

The stability of the phenoxyl radical is paramount; a stable radical will not propagate the kinetic chain of oxidation. Instead, it can react with a second radical, terminating the chain reaction. partinchem.comresearchgate.net

Inhibition of Oxidative Degradation Processes in Materials

The primary role of this compound in materials is to interrupt the autoxidation cycle, a free-radical chain reaction responsible for the degradation of many organic materials when exposed to heat and oxygen. vinatiorganics.com

Chain Termination Reactions in Autoxidation

Autoxidation proceeds via a cycle of initiation, propagation, and termination steps. Phenolic antioxidants function as chain-breaking donors by intervening in the propagation stage. They donate a hydrogen atom to chain-carrying peroxyl radicals (ROO•), thus terminating the kinetic chain. partinchem.comnih.gov

The formed, relatively stable, phenoxyl radical (ArO•) can then react with another peroxyl radical to form non-radical, stable products, effectively terminating two radical chains. ifremer.fr

ArO• + ROO• → Stable Products

This chain-terminating capability is what allows these antioxidants to significantly extend the service life of polymer materials by preventing the degradation that leads to properties like discoloration, brittleness, and loss of mechanical strength. partinchem.comvinatiorganics.com

Interaction with Peroxy and Alkyl Radicals in Polymer Matrices

Within a polymer matrix, the degradation process is initiated by the formation of alkyl radicals (P•) on the polymer chains. These react rapidly with oxygen to form polymer peroxyl radicals (POO•). nih.gov

P• + O₂ → POO•

The polymer peroxyl radicals then abstract a hydrogen atom from another polymer chain, propagating the cycle. ifremer.fr

POO• + PH → POOH + P•

This compound effectively intercepts these highly reactive peroxyl radicals (POO•), and to a lesser extent alkyl radicals (P•), preventing them from attacking the polymer backbone. partinchem.comnih.gov The efficiency of this trapping is dependent on the antioxidant's concentration, its mobility within the polymer, and its intrinsic reactivity towards these radicals. researchgate.net The long heptyl group on this compound enhances its compatibility and reduces its volatility from the polymer matrix, ensuring its presence for long-term protection.

Synergistic Effects with Auxiliary Stabilizers in Materials Science

While hindered phenols are excellent primary antioxidants that scavenge free radicals, they cannot decompose hydroperoxides (ROOH), which are formed during the stabilization process. partinchem.com These hydroperoxides can break down under heat or UV light to generate new, reactive radicals, thus re-initiating the oxidation process.

To counter this, hindered phenols like this compound are often used in combination with secondary, or auxiliary, stabilizers. This combination frequently results in a synergistic effect, where the total stabilizing effect is greater than the sum of the individual effects. partinchem.comamfine.com

Common auxiliary stabilizers used in synergy with hindered phenols include:

Phosphites: These compounds are effective hydroperoxide decomposers. They reduce hydroperoxides to stable alcohols, preventing them from becoming a source of new radicals.

Thioethers (or Thiosynergists): These sulfur-containing compounds also function by decomposing hydroperoxides into non-radical products.

The synergistic mechanism involves the phenolic antioxidant terminating the radical chains (chain-breaking) while the secondary stabilizer removes the problematic hydroperoxide byproducts. This dual approach provides a more comprehensive and durable stabilization system for polymeric materials. partinchem.comamfine.com

Analytical Methodologies for Characterization and Quantification of 2,6 Di Tert Butyl 4 Heptylphenol

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of 2,6-Di-tert-butyl-4-heptylphenol, allowing for its effective separation from complex matrices and other related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the analysis of synthetic phenolic antioxidants. researchgate.net For this compound and related compounds, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.gov This approach separates compounds based on their hydrophobicity.

An ion suppression RP-HPLC method has been successfully developed for the determination of 2,6-di-tert-butylphenol (B90309), a close analog. researchgate.net This method can be adapted for this compound. The separation is typically carried out on a C18 column, which provides excellent resolution for nonpolar compounds. nih.govresearchgate.net Mobile phases generally consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. researchgate.netebi.ac.uk To ensure sharp peaks and good separation for phenolic compounds, the mobile phase is often acidified with agents like perchloric acid or formic acid. researchgate.net For mass spectrometry-compatible methods, formic acid is preferred over non-volatile acids. Detection is commonly performed using a UV detector, with a typical wavelength set around 275-280 nm where the phenolic structure exhibits strong absorbance. researchgate.netebi.ac.uk

Table 1: Typical HPLC Parameters for Analysis of 2,6-di-tert-butyl-alkylphenols

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) | nih.gov |

| Stationary Phase (Column) | C18 (Octadecyl silica), 5 µm particle size, 150 mm x 4.6 mm | researchgate.net |

| Mobile Phase | Isocratic elution with Methanol/Water (75:25, v/v) with 0.1% HClO4 or Acetonitrile/Water (80:20, v/v) | researchgate.netebi.ac.uk |

| Flow Rate | 1.0 - 1.5 mL/min | ebi.ac.uk |

| Detection | UV Absorbance at 275-280 nm | researchgate.netebi.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This method has been successfully used for the simultaneous determination of various substituted phenols, including 2,6-di-tert-butylphenol, in diverse samples. nih.govdiva-portal.org

For analysis, a nonpolar or semi-polar capillary column, such as a 5MS (5% Phenyl Polysiloxane), is typically used. oiv.int The injector temperature is set high enough (e.g., 260 °C) to ensure rapid volatilization of the analyte without degradation. oiv.int A programmed temperature gradient for the oven is employed to achieve optimal separation of compounds with different boiling points. oiv.int

The mass spectrometer is usually operated in Selective Ion Monitoring (SIM) mode for quantitative analysis, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.govoiv.int For 2,6-di-tert-butyl-alkylphenols, key monitored ions would include the molecular ion and characteristic fragment ions resulting from the loss of methyl or tert-butyl groups.

Table 2: Illustrative GC-MS Parameters for Analysis of Substituted Phenols

| Parameter | Condition | Reference |

|---|---|---|

| Column | 5MS UI (or equivalent), 30 m x 0.25 mm x 0.25 µm | oiv.int |

| Injector Temperature | 250-260 °C | oiv.int |

| Carrier Gas | Helium at 1-2 mL/min | oiv.int |

| Oven Program | Initial 50°C, ramp at 10-25 °C/min to 300°C, hold for 3-5 minutes | oiv.int |

| MS Transfer Line Temp | 300 °C | oiv.int |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan | nih.govoiv.int |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete spectral dataset for this compound is not publicly available, its expected spectral features can be inferred from closely related and well-characterized analogs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,6-di-tert-butyl-4-ethylphenol. nih.govnih.gov

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the bulky tert-butyl groups, the phenolic hydroxyl proton, and the unique signals from the n-heptyl chain at the 4-position. The two tert-butyl groups would appear as a sharp singlet, while the aromatic protons would also produce a singlet due to the symmetrical substitution. The phenolic -OH signal would be a singlet with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for the quaternary carbons of the tert-butyl groups, the substituted aromatic carbons, and the seven carbons of the heptyl chain. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of a hindered phenol (B47542) is characterized by a sharp O-H stretching band for the non-hydrogen-bonded hydroxyl group, typically appearing around 3600-3650 cm⁻¹. researchgate.netacs.org Additional bands corresponding to C-H stretching of the alkyl groups and C=C stretching of the aromatic ring would also be prominent.

Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), this compound would likely show a prominent molecular ion peak. A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from a tert-butyl substituent, leading to a highly stable benzylic cation, which is often the base peak in related structures. nih.gov

Table 3: Key Spectroscopic Features of Analogous 2,6-di-tert-butyl-4-alkylphenols

| Spectroscopic Technique | Characteristic Feature | Reference |

|---|---|---|

| ¹H NMR | Singlet for tert-butyl protons (~1.4 ppm), Singlet for aromatic protons (~7.0 ppm), Singlet for OH proton | nih.govmdpi.com |

| ¹³C NMR | Signals for tert-butyl quaternary carbons (~34 ppm) and methyl carbons (~30 ppm), Aromatic carbon signals (124-152 ppm) | nih.govmdpi.com |

| IR Spectroscopy | Sharp O-H stretch (~3630 cm⁻¹), C-H stretch (2850-3000 cm⁻¹), Aromatic C=C stretch (1600 cm⁻¹) | researchgate.netnih.gov |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺), Base peak at [M-15]⁺ (loss of CH₃) | nih.gov |

Sample Preparation and Extraction Strategies for Various Chemical Matrices (Excluding Biological)

The effective isolation of this compound from complex industrial matrices such as plastics, oils, and fuels is a critical prerequisite for accurate quantification. researchgate.netscirp.org The choice of extraction method depends on the matrix's nature and the analyte's physicochemical properties. nih.gov

Liquid-Liquid Extraction (LLE) : This is a conventional and widely used method for extracting phenolic antioxidants from liquid samples like oils or fuel. The sample is dissolved in a nonpolar solvent (e.g., hexane) and extracted with a more polar, immiscible solvent (e.g., acetonitrile) in which the phenolic compound has a higher affinity.

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient technique that reduces solvent consumption. researchgate.net For isolating phenolic compounds from aqueous samples or solvent extracts, a reversed-phase sorbent like C18 can be used. nih.gov The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile.

Accelerated Solvent Extraction (ASE) : For solid matrices like polymers and plastics, ASE is a powerful automated technique. oup.comoup.com It uses conventional solvents at elevated temperatures and pressures to rapidly and efficiently extract additives from the polymer matrix. oup.com

Ultrasonic-Assisted Extraction (USAE) : This method uses ultrasonic waves to enhance the extraction of analytes from solid samples into a solvent, and it has been applied to the extraction of phenolic compounds. oup.comresearchgate.net

The selection of extraction solvent is crucial; mixtures of solvents like methanol/water or ethanol/water are often more efficient than pure solvents for extracting phenolic compounds of varying polarities. mdpi.com

Method Development and Validation for Trace Analysis in Industrial Samples

Developing a reliable analytical method for trace analysis of this compound in industrial samples requires careful optimization and rigorous validation. researchgate.net Validation ensures that the method is fit for its intended purpose and provides accurate, reproducible results. Key validation parameters, in line with international guidelines, include:

Linearity and Range : The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample is assessed. This is typically evaluated by analyzing a series of calibration standards and demonstrating a high correlation coefficient (R² > 0.99). ebi.ac.ukthermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For trace analysis of antioxidants in industrial products like food packaging or oils, low LODs and LOQs, often in the µg/L (ppb) or ng/g range, are necessary. researchgate.netresearchgate.net

Accuracy and Recovery : Accuracy is determined by performing recovery studies, where the sample matrix is spiked with a known amount of the analyte. The percentage of the spiked amount that is measured indicates the method's accuracy. Recoveries are typically expected to be within a range of 70-120%. oup.comcsic.es

Precision : This parameter measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically required to be less than 15-20% for trace analysis. researchgate.netoup.comthermofisher.com

Selectivity/Specificity : The method must be able to unequivocally assess the analyte in the presence of other components that are expected to be present in the sample matrix. Chromatographic methods like HPLC and GC-MS offer high selectivity. researchgate.netthermofisher.com

By systematically evaluating these parameters, a robust and reliable method for the trace analysis of this compound in various industrial samples can be established. researchgate.net

Applications of 2,6 Di Tert Butyl 4 Heptylphenol in Advanced Materials and Industrial Processes

Role as a Stabilizer and Antioxidant in Polymeric Materials

The primary industrial application for 2,6-di-tert-butyl-4-heptylphenol and related hindered phenols is the protection of polymeric materials from degradation. wikipedia.orggoogle.com These antioxidants are crucial for preserving the physical and chemical integrity of polymers during high-temperature processing and throughout their service life. specialchem.comsafic-alcan.com

The fundamental mechanism of action involves the donation of the hydrogen atom from the phenolic hydroxyl group to intercept and neutralize reactive free radicals (R•, RO•, ROO•) that are formed during polymer degradation. researchgate.netenergiforsk.se This process converts the antioxidant into a stable phenoxyl radical, which, due to the steric hindrance from the adjacent tert-butyl groups, is unable to initiate further degradation reactions. energiforsk.se The long heptyl group enhances the antioxidant's solubility and compatibility in non-polar polymer matrices and reduces its volatility, ensuring it remains within the polymer system for long-term protection.

Polyolefin Stabilization (e.g., Polypropylene (B1209903), Polyethylene)

In polyolefins such as polypropylene (PP) and polyethylene (B3416737) (PE), this compound serves as a highly effective primary antioxidant. specialchem.comresearchgate.net These polymers are susceptible to degradation when exposed to heat and oxygen, particularly during melt processing stages like extrusion and injection molding. safic-alcan.comwikipedia.org The incorporation of a hindered phenolic antioxidant is essential to protect the polymer chains from scission, which would otherwise lead to a loss of molecular weight and a deterioration of mechanical properties. nih.govtappi.org

The efficiency of sterically hindered phenols in providing long-term thermal stability to polyolefins is well-documented. specialchem.com The stabilizing effect is directly related to the structure of the substituents at the 2 and 6 positions of the phenol (B47542) ring. specialchem.com For high-temperature applications, the 2,6-di-tert-butyl configuration provides superior stability compared to less hindered structures. specialchem.com The 4-heptyl group contributes to lower volatility and better permanence within the polymer compared to lower alkyl chain variants like Butylated Hydroxytoluene (BHT). specialchem.comenergiforsk.se

Stabilization of Styrenic Polymers and Elastomers

Styrenic polymers, such as polystyrene and acrylonitrile-butadiene-styrene (ABS), and various elastomers (rubbers) are also prone to oxidative degradation. google.comresearchgate.net This degradation can manifest as yellowing, surface cracking (crazing), and a loss of elasticity and impact strength. This compound functions as a chain-breaking antioxidant in these materials.

In elastomers like polyisoprene rubber, phenolic antioxidants provide effective protection against chemical aging. researchgate.net The antioxidant scavenges free radicals that would otherwise attack the double bonds in the polymer backbone, thereby preserving the material's flexibility and strength. researchgate.net Studies on similar bisphenol structures have demonstrated high performance in stabilizing isoprene (B109036) rubber. researchgate.net The non-staining nature of phenolic antioxidants makes them preferable to many amine-based antioxidants in applications where color is a critical factor. researchgate.net

Prevention of Thermal-Oxidative Degradation in Polymer Systems

Thermal-oxidative degradation is a process where heat and oxygen work in concert to break down polymer chains. wikipedia.org This process is autocatalytic, meaning the products of the degradation accelerate further degradation. This compound is a primary antioxidant that interrupts this cycle at its earliest stages. safic-alcan.comenergiforsk.se

The mechanism involves the following key steps:

Initiation: Heat or mechanical stress generates initial polymer alkyl radicals (R•).

Propagation: These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating hydroperoxides (ROOH) and another polymer radical.

Interruption: The hindered phenol (ArOH) donates its hydrogen atom to the peroxy radical (ROO•), terminating the chain reaction. researchgate.net

ROO• + ArOH → ROOH + ArO•

Stabilization: The resulting phenoxyl radical (ArO•) is sterically hindered and resonance-stabilized, rendering it too unreactive to abstract hydrogen from the polymer chain, thus preventing it from propagating the degradation cycle. energiforsk.se

This intervention preserves the molecular weight and structural integrity of the polymer, extending its operational life at elevated temperatures. specialchem.comwikipedia.org

Prevention of Peroxide Formation in Organic Solvents and Laboratory Chemicals

Many common organic solvents, particularly ethers like diethyl ether and tetrahydrofuran (B95107) (THF), are prone to forming explosive peroxide crystals upon exposure to air and light. utexas.edu These peroxides pose a significant safety hazard in laboratory and industrial settings. sigmaaldrich.com

Hindered phenols such as this compound are added as inhibitors to these solvents to quench the free radical chain reaction that leads to peroxide formation. osu.edu By scavenging the initial radicals formed, the antioxidant prevents the oxidation of the solvent molecules. The typical concentration for such inhibitors is very low, often in the range of 0.001% to 0.01%. osu.edu The long heptyl chain on the molecule enhances its solubility in these organic media, ensuring it remains dispersed and effective.

Applications in Petroleum Products and Fuel Stabilization

This compound and its chemical relatives are utilized as antioxidants in a wide range of petroleum-based products, including gasoline, diesel fuel, jet fuels, and lubricating oils. nih.govresearchgate.net In these applications, the primary function is to prevent oxidation, which can lead to the formation of gums, sludge, and sediments. wikipedia.orgontosight.ai

In fuels, the antioxidant prevents the degradation of reactive components, ensuring fuel stability during long-term storage. ontosight.ai For lubricating oils, which operate under high temperatures and stress, the antioxidant neutralizes radicals formed during thermal breakdown, thereby extending the oil's life and protecting engine components from deposits and corrosion. researchgate.net The high molecular weight and low volatility conferred by the heptyl group make this compound particularly suitable for high-temperature lubricant applications.

Utilization as a Polymerization Inhibitor in Industrial Monomers

In the production and storage of reactive industrial monomers, such as styrenes or acrylates, spontaneous or premature polymerization can be a significant issue. This unwanted polymerization can be initiated by heat, light, or contaminants, leading to product loss and potentially hazardous runaway reactions.

This compound can be added in small quantities to these monomers to act as a polymerization inhibitor. It functions by scavenging free radicals that would otherwise initiate the polymerization chain reaction. This stabilizing action allows for the safe storage and transport of the monomers before they are used in controlled polymerization processes. The effectiveness of phenolic compounds as polymerization inhibitors is well-established for various industrial processes.

Influence on Mechanical Properties and Longevity of Polymer Compounds

Following an extensive search of scientific literature, patent databases, and technical data sheets, no specific research findings or quantitative data are publicly available regarding the direct influence of this compound on the mechanical properties and longevity of polymer compounds.

While the general class of 2,6-di-tert-butylphenols, known as hindered phenolic antioxidants, is widely used to protect polymers, performance data is highly specific to the exact chemical structure. Hindered phenols function as primary antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, which would otherwise lead to the degradation of the polymer backbone. This action helps to preserve the material's mechanical integrity and extend its service life.

The substituent group at the 4-position of the phenol ring plays a critical role in the antioxidant's performance, influencing factors such as its volatility, solubility within the polymer matrix, and reactivity. However, without specific studies on the 4-heptyl variant, it is not possible to provide detailed research findings or data tables on its specific effects on polymer properties such as tensile strength, impact resistance, or oxidative induction time.

A German patent mentions this compound within a list of potential phenolic antioxidants for lubricating compositions, but does not provide data on its use or efficacy in solid polymers google.com. Similarly, commercial antioxidants with C7-C9 alkyl chains, such as JADEWIN AN 1135 and Songnox CS 1135 LQ, are chemically different, being esters of a hindered phenol propanoic acid, and their performance data cannot be accurately extrapolated to this compound specialchem.comspecialchem.com.

Due to the absence of specific data, a quantitative analysis of its impact on polymer longevity and mechanical properties cannot be compiled at this time.

Theoretical and Computational Studies on 2,6 Di Tert Butyl 4 Heptylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Currently, there is a notable lack of specific quantum chemical calculations in publicly accessible research for 2,6-Di-tert-butyl-4-heptylphenol. However, extensive studies on structurally similar compounds, such as 2,6-di-tert-butylphenol (B90309) and its analogues, provide a foundational understanding of the likely electronic structure and reactivity of the target molecule. unibo.itbsu.by

For these related phenols, quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to determine optimized molecular geometries, electronic properties, and reactivity descriptors. For instance, studies on 2,4-di-tert-butyl-6-(p-tolylamino)phenol have calculated parameters like the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy. bsu.by These values are crucial for understanding the electron-donating ability of the phenol (B47542), a key factor in its antioxidant activity.

It is anticipated that similar calculations for this compound would reveal a high HOMO energy, characteristic of effective radical scavengers. The bulky tert-butyl groups at the ortho positions are known to electronically and sterically influence the phenolic hydroxyl group, enhancing its hydrogen-donating ability. The heptyl group at the para position is expected to have a lesser, primarily inductive, effect on the electronic properties of the phenolic ring compared to the dominant tert-butyl groups.

Molecular Modeling of Radical Scavenging Processes and Reaction Energetics

These models are used to calculate the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a critical parameter for predicting antioxidant efficacy via the HAT mechanism. A lower BDE indicates a greater ease of hydrogen donation to a radical, thus terminating oxidative chain reactions. For this compound, it is expected that the O-H BDE would be comparable to other 2,6-di-tert-butylated phenols, signifying its potential as a potent radical scavenger.

Furthermore, computational models can elucidate the energetics of the formation of the corresponding phenoxyl radical. The stability of this radical is paramount, as a stable phenoxyl radical is less likely to initiate new oxidation chains. The steric shielding provided by the two tert-butyl groups is known to be a major contributor to the stability of the resulting radical.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Stabilization Performance

Specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound have not been identified in the reviewed literature. However, QSAR studies on broader classes of phenolic antioxidants are common and provide a framework for understanding how structural modifications impact antioxidant activity. nih.gov

These studies correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined antioxidant activities. For a compound like this compound, relevant descriptors would include the O-H BDE, ionization potential (related to the SET mechanism), and various steric parameters describing the bulkiness around the hydroxyl group. The lipophilicity, influenced by the heptyl chain, would also be a key parameter in systems where the antioxidant needs to function in a non-polar medium. A QSAR model for a series of 4-alkyl-2,6-di-tert-butylphenols would be necessary to precisely quantify the effect of the heptyl group on stabilization performance.

Prediction of Chemical Behavior and Interactions in Engineered Systems

Predictive models for the chemical behavior of this compound in specific engineered systems are not publicly documented. However, based on the general properties of hindered phenols, its behavior can be inferred. In lubricating oils or polymers, it would be expected to act as a primary antioxidant, interrupting the free-radical chain reactions responsible for degradation.

Its long heptyl chain would likely enhance its solubility and retention in hydrocarbon-based materials, potentially leading to improved long-term stability compared to analogues with smaller alkyl groups at the para-position. Computational models could be employed to predict its partitioning behavior in multiphase systems and its potential for migration, which are important considerations in applications like food packaging or medical devices. The interaction with other additives, such as co-antioxidants or metal deactivators, could also be modeled to predict synergistic or antagonistic effects.

Emerging Research Directions in 2,6 Di Tert Butyl 4 Heptylphenol Chemistry

Development of Novel Hindered Phenolic Derivatives for Specialized Chemical Applications

The core structure of hindered phenols serves as a versatile scaffold for creating new molecules with tailored properties. Research is moving beyond simple antioxidant functions to develop derivatives with enhanced or entirely new capabilities. For a molecule like 2,6-Di-tert-butyl-4-heptylphenol, the heptyl group at the para position offers a unique site for further functionalization, which could lead to derivatives with highly specialized applications.

One major research thrust is the synthesis of hybrid molecules that combine the antioxidant properties of the hindered phenol (B47542) moiety with other functional groups. nih.gov For instance, researchers have successfully linked hindered phenol structures with benzophenone, a well-known UV absorber, to create a single, multifunctional polymer additive. nih.gov This approach yields a compound capable of providing both thermal-oxidative stability and UV resistance, a significant improvement over traditional additive packages that simply mix different compounds. nih.gov The long heptyl chain in this compound could enhance compatibility and solubility in specific polymer matrices or serve as a flexible linker to other functional units.

Further innovation is seen in the attachment of hindered phenol fragments to heterocyclic compounds, such as pyrimidines and benzotriazoles, to create substances with potential biological activity. mdpi.com These new derivatives are being investigated for applications beyond polymer stabilization, including pharmaceuticals. The ability of hindered phenols to switch from antioxidants to pro-oxidants under certain conditions makes them attractive for developing drugs that can target tumor cells. nih.gov

The development of these novel derivatives often involves multi-step synthetic pathways, starting with the functionalization of the phenolic ring or its substituents. nih.govnih.gov

Table 1: Examples of Novel Hindered Phenolic Derivatives and Potential Applications

| Derivative Class | Functional Moiety Added | Potential Application | Research Focus |

|---|---|---|---|

| Hybrid Additives | Benzophenone (UV Absorber) | Multifunctional polymer anti-aging agent nih.gov | Combining thermal and UV stability in a single molecule nih.gov |

| Biologically Active Molecules | Heterocycles (e.g., Pyrimidine) | Pharmaceuticals, Agrochemicals | Exploring antioxidant/pro-oxidant activity for therapeutic use mdpi.comnih.gov |

| Functionalized Polymers | Nitroxide Radicals | Covalently-bound polymer stabilizers | Preventing additive migration and improving long-term stability |

Integration into Multi-Functional Additive Systems and Smart Materials

The efficacy of hindered phenols as stabilizers is well-established, but future advancements lie in their intelligent integration into more complex systems. Research is focused on creating synergistic blends and multifunctional additives where the hindered phenol is a key component of a high-performance system.

The concept of "smart materials" represents a significant leap forward. Research is exploring the incorporation of hindered phenols into responsive polymer systems. For example, a hindered phenol derivative could be grafted onto a polymer backbone, creating a material with built-in antioxidant capabilities that cannot be leached out over time. mdpi.com This is particularly important for materials in contact with foods, pharmaceuticals, or in medical devices. Furthermore, research into materials that can signal their own degradation by changing color or other properties could involve the controlled oxidation of phenolic structures.

The development of novel materials with enhanced durability is another promising avenue. vinatiorganics.com By incorporating hindered phenols directly into the material's structure, it may be possible to create longer-lasting plastics, coatings, and textiles, which would contribute to sustainability by reducing waste. vinatiorganics.com

Table 2: Components of Multi-Functional Additive Systems

| Component | Function | Synergy with Hindered Phenols |

|---|---|---|

| Hindered Phenols | Primary Antioxidant (Radical Scavenger) amfine.com | Core stabilizing function |

| Phosphites / Thioethers | Secondary Antioxidant (Hydroperoxide Decomposer) uvabsorber.com | Comprehensive protection during processing and long-term use amfine.compartinchem.com |

| Hindered Amine Light Stabilizers (HALS) | Light Stabilizer | Synergistic protection against thermal and UV degradation amfine.com |

Advancements in Catalytic Synthesis Methodologies for Hindered Phenols

The industrial synthesis of hindered phenols like this compound traditionally relies on Friedel-Crafts alkylation. However, these methods often face challenges with selectivity (ortho- vs. para-alkylation) and can generate significant waste. whiterose.ac.uk Modern research is heavily focused on developing advanced catalytic methodologies that are more efficient, selective, and environmentally benign.

A key challenge is achieving selective ortho-alkylation of the phenolic ring. Researchers are exploring a variety of catalytic systems to address this, including:

Solid Acid Catalysts: Zeolites, mesoporous molecular sieves (like AlMCM-41), and silica-supported aluminum phenolates are being developed to replace traditional homogeneous catalysts. whiterose.ac.uknih.gov These solid catalysts can be more easily separated from the reaction mixture, allowing for recycling and reducing aqueous waste. whiterose.ac.uk Their defined pore structures and active sites can also lead to improved selectivity. nih.gov

Ionic Liquids: Bronsted acidic ionic liquids have been shown to be effective catalysts for phenol alkylation. nih.gov These catalysts can operate under milder conditions and, in some cases, offer high conversion and selectivity. nih.gov

Metal-Organic Frameworks (MOFs): The tunable porosity and active sites of MOFs make them promising candidates for highly selective catalytic reactions.

Anatase TiO₂: In a novel approach, anatase TiO₂ has been shown to catalyze the nucleophilic α-C alkylation of phenols with alcohols, offering high selectivity toward linear alkylphenols. researchgate.net

Green chemistry principles are central to this area of research. numberanalytics.com The goals are to reduce or eliminate the use of hazardous solvents, use renewable feedstocks, and design energy-efficient processes. numberanalytics.comwjpmr.comnih.gov For example, developing solvent-free reaction conditions or using water as a solvent are key objectives. jddhs.commdpi.com

Table 3: Comparison of Catalytic Systems for Phenol Alkylation

| Catalyst Type | Advantages | Challenges |

|---|---|---|

| Homogeneous (e.g., AlCl₃) | High activity | Difficult to separate, corrosive, produces waste whiterose.ac.uk |

| Zeolites / Molecular Sieves | Recyclable, shape-selective nih.gov | Can require high temperatures, potential for deactivation nih.gov |

| Supported Catalysts | Recyclable, reduced waste whiterose.ac.uk | Potential for metal leaching, may have lower activity than homogeneous counterparts whiterose.ac.uk |

| Ionic Liquids | Mild reaction conditions, recyclable nih.gov | Cost, viscosity, potential toxicity nih.gov |

Exploration of this compound as a Chemical Intermediate in Complex Organic Synthesis

Beyond its role as an additive, this compound possesses structural features that make it a valuable intermediate for building more complex molecules. The strategic use of the hindered phenol moiety allows chemists to perform reactions at other parts of a molecule while the phenolic hydroxyl group remains protected by steric hindrance.

The key reactive sites on the molecule that can be exploited in synthesis include:

The Phenolic Hydroxyl Group: While sterically hindered, the hydroxyl group can still undergo reactions like etherification or esterification under specific conditions, allowing for the attachment of other molecular fragments. nih.gov

The Aromatic Ring: The electron-donating nature of the hydroxyl group activates the aromatic ring. While the ortho positions are blocked, further electrophilic substitution could potentially occur, although this is generally difficult. More advanced C-H activation or cross-coupling methodologies could enable functionalization of the ring. oregonstate.edu

The Heptyl Group: The long alkyl chain provides a non-polar segment and potential sites for functionalization through free-radical reactions, although selectivity can be a challenge.

A classic synthetic strategy involves using a functional group to direct a reaction and then removing it. For example, a carbonyl group can be introduced onto a molecule to facilitate certain transformations and then subsequently removed using a reaction like the Wolff-Kishner reduction. wikipedia.org The this compound structure could be a key building block in the synthesis of complex natural products, pharmaceuticals, or novel functional materials where a hindered phenol unit is a desired feature of the final target. mdpi.com Its use as an intermediate is critical in the synthesis of more sophisticated, high-molecular-weight antioxidants and light stabilizers. acs.org

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,6-Di-tert-butyl-4-heptylphenol, and how do they influence experimental storage and handling?

- Answer : The compound has a molecular formula of C21H36O, a molecular weight of 304.51 g/mol, and a CAS number of 765956-84-1 . Its tert-butyl and heptyl substituents confer high hydrophobicity, requiring storage at 2–8°C to prevent degradation. Analytical characterization via HPLC or GC-MS should use methods optimized for phenolic antioxidants (e.g., mobile phases with sodium 1-octanesulfonate buffers, as described in pharmacopeial assays for structurally similar compounds) .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, <sup>1</sup>H NMR can resolve tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~6.7–7.2 ppm). Purity assays should follow OECD guidelines for phenolic compounds, such as using methanol-buffer mobile phases (65:35) with UV detection at 280 nm .

Advanced Research Questions

Q. How can researchers design in vitro genotoxicity assays for this compound, and what are common pitfalls in interpreting conflicting results?

- Answer : Follow OECD Guideline 473 (chromosomal aberration tests in Chinese hamster ovary cells) . Use metabolic activation systems (e.g., S9 liver homogenate) to assess pro-mutagenic effects. Contradictions may arise from solvent interactions (e.g., DMSO toxicity at >1% v/v) or variations in cell viability thresholds. Normalize data to positive controls (e.g., mitomycin C) and replicate across multiple cell passages .

Q. What strategies are effective for synthesizing structural analogs of this compound to study structure-activity relationships (SAR)?

- Answer : Replace the heptyl chain with alkyl groups of varying lengths via Friedel-Crafts alkylation. For example, tert-butyl chloride and phenol derivatives can be reacted in the presence of AlCl3. Monitor regioselectivity using TLC and purify via column chromatography with hexane/ethyl acetate gradients. Compare antioxidant efficacy using DPPH radical scavenging assays .

Q. How should researchers reconcile contradictory data between bacterial reverse mutation (Ames) tests and mammalian cell genotoxicity studies for this compound?

- Answer : Discrepancies often stem from metabolic differences (e.g., bacterial vs. mammalian activation pathways) or threshold effects. Conduct follow-up comet assays or micronucleus tests in primary hepatocytes to assess DNA damage directly. Cross-reference results with structural analogs like 2,6-Di-tert-butyl-4-methylphenol (BHT), which shows similar ambiguities in Ames vs. mammalian systems .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Input logP values (~8.5, predicted via ChemAxon) to assess hydrophobicity-driven persistence. Validate with experimental soil adsorption studies using OECD Guideline 106 batch equilibrium methods .

Methodological Notes

- Toxicity Testing : Prioritize OECD-compliant protocols for regulatory acceptance .

- Data Contradictions : Apply iterative qualitative analysis frameworks to isolate variables (e.g., solvent effects, cell line sensitivity) .

- Structural Analysis : Leverage PubChem and crystallographic data (e.g., Acta Crystallographica Section E) for benchmarking spectral results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.